5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
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Overview
Description
5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is a complex organic compound characterized by the presence of a trimethylsilyl group. This compound is notable for its unique structural features, which include a benzofuran ring system and a trimethylsilyl ether functionality. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves multiple steps. One common approach is to start with a benzofuran derivative and introduce the trimethylsilyl group through a silylation reaction. This can be achieved using reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzofuran ring or other parts of the molecule.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the trimethylsilyl group.
Scientific Research Applications
5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The benzofuran ring system may interact with biological targets, influencing various pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound also contains trimethylsilyl groups and exhibits similar chemical properties.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with protective groups used in organic synthesis.
Uniqueness
5-Methyl-4-phenyl-6-[(trimethylsilyl)oxy]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to its combination of a benzofuran ring and a trimethylsilyl ether functionality. This combination imparts specific chemical reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C18H22O4Si |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-methyl-4-phenyl-6-trimethylsilyloxy-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C18H22O4Si/c1-11-14(22-23(2,3)4)10-13-16(18(20)21-17(13)19)15(11)12-8-6-5-7-9-12/h5-9,13,15-16H,10H2,1-4H3 |
InChI Key |
FOIUTEJHBPVOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2C(C1C3=CC=CC=C3)C(=O)OC2=O)O[Si](C)(C)C |
Origin of Product |
United States |
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